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Compound of Interest

Compound Name:
Benzene, 1-ethoxy-2,3-difluoro-4-

(trans-4-pentylcyclohexyl)-

CAS No.: 124729-02-8

Cat. No.: B039831

Get Quote

Focus: 1-ethoxy-2,3-difluoro-4-(trans-4-
pentylcyclohexyl)benzene[1]
PART 1: EXECUTIVE SUMMARY & CONTEXT
To: Analytical Chemists, Toxicology Researchers, and Materials Scientists Subject: Technical

Characterization of CAS 124729-02-8 (Negative Dielectric Anisotropy Mesogen)

This technical guide provides a comprehensive spectroscopic analysis of 1-ethoxy-2,3-difluoro-

4-(trans-4-pentylcyclohexyl)benzene. While primarily engineered as a high-performance Liquid

Crystal Monomer (LCM) for Vertical Alignment (VA) displays due to its negative dielectric

anisotropy (

), this compound has recently garnered significant attention in environmental toxicology and
drug metabolism circles.[1]

Recent studies indicate that fluorinated LCMs exhibit persistence and bioaccumulation

potential similar to pharmaceutical substrates.[1] Consequently, the spectroscopic data
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presented here serves a dual purpose:

Quality Control: Validation of structural integrity for optoelectronic applications.[1]

Bio-Analytical Reference: Providing the spectral fingerprints required to identify this parent

compound and its metabolites (dealkylated/hydroxylated derivatives) in biological matrices.

PART 2: CHEMICAL IDENTITY & PHYSICAL
PROPERTIES[1][2][3]
The unique 2,3-difluoro substitution pattern creates a strong dipole moment perpendicular to

the molecular long axis, essential for its electro-optical switching behavior.[1]

Property Specification

IUPAC Name
1-ethoxy-2,3-difluoro-4-[(trans)-4-

pentylcyclohexyl]benzene

Common Code CY-5-O2 (Generic Industry Code)

CAS Registry Number 124729-02-8

Molecular Formula

Molecular Weight 310.43 g/mol

Physical State White crystalline solid / Nematic Liquid Crystal

Melting Point 50.0 – 54.0 °C

Dielectric Anisotropy
Negative (

)

LogP (Predicted)
~5.8 (High lipophilicity, indicating

bioaccumulation potential)

PART 3: SPECTROSCOPIC ATLAS
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the 2,3-difluoro motif introduces complex spin-spin coupling patterns.[1] The
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nuclei couple to each other and to the aromatic protons, creating distinct diagnostic multiplets
essential for differentiating this isomer from its 3,4-difluoro analogs.[1]

Solvent:

(Chloroform-d) Internal Standard: TMS (

0.00 ppm)[1]

Table 1:

H NMR Assignments (400 MHz)
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Ar-H (6) 6.65 – 6.75
td (triplet of

doublets)
1H ,

Ortho to

ethoxy;

shielded by

electron-

donating OEt.

[1]

Ar-H (5) 6.80 – 6.90
td (triplet of

doublets)
1H ,

Ortho to

cyclohexyl

ring.[1]

-OCH

-
4.08 – 4.15 q (quartet) 2H

Characteristic

ethoxy

methylene.[1]

-CH

(OEt)
1.42 – 1.48 t (triplet) 3H

Ethoxy

methyl

terminus.[1]

Cy-H (1) 2.70 – 2.80
tt (triplet of

triplets)
1H

Benzylic

cyclohexyl

proton (axial).

[1]

Cy-H (Bulk) 1.00 – 1.90 m (multiplet) 9H -

Cyclohexyl

ring protons

(axial/equator

ial).[1]

Alkyl Chain 0.88 – 0.92 t (triplet) 3H

Terminal

methyl of

pentyl chain.

[1]

Table 2:
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F NMR Assignments (376 MHz) Note: Fluorine shifts are referenced to

(0 ppm) or internal

.[1]

Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Structural
Insight

F (3) -142.0 to -144.0 d (doublet)

Strong F-F ortho

coupling is the

hallmark of this

mesogen class.

[1]

F (2) -158.0 to -160.0 d (doublet)

Shielded by the

adjacent ethoxy

group oxygen

lone pairs.[1]

3.2 Mass Spectrometry (GC-MS)
For metabolic profiling or impurity tracking, Electron Impact (EI, 70 eV) ionization is the

standard.[1]

Molecular Ion (

): m/z 310 (Strong intensity, often base peak due to aromatic stability).[1]

Diagnostic Fragments:

m/z 281:

(Loss of ethyl group from ether).[1]

m/z 239:

(Loss of pentyl chain).[1]

m/z 156: Difluoro-ethoxy-tropylium ion (Characteristic aromatic core fragment).[1]
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3.3 FT-IR Spectroscopy[1]
C-F Stretch: 1100 – 1250 cm

(Very strong, broad bands).[1]

C-O Stretch (Ether): 1040 – 1060 cm

.[1]

C-H Stretch (Aliphatic): 2850 – 2930 cm

(Cyclohexyl/Pentyl).[1]

C=C Aromatic: 1480 – 1510 cm

.[1]

PART 4: SYNTHESIS & IMPURITY LOGIC
Understanding the synthesis is critical for identifying "Process Related Impurities" (PRIs)

versus "Metabolites."[1] The industrial route typically employs a convergent synthesis involving

the lithiation of the difluoro-alkoxy core.[1]

Caption: Convergent synthesis pathway highlighting the critical lithiation step and the origin of

stereochemical impurities (cis-isomer) vs. biological metabolites.

PART 5: EXPERIMENTAL PROTOCOL
5.1 Purity Assay & Isomer Quantification (GC-FID/MS)
The trans isomer is the active mesogen.[1] The cis isomer is a process impurity that degrades

display performance (lowers clearing point).[1]

Sample Prep: Dissolve 10 mg of sample in 1.0 mL HPLC-grade Dichloromethane.

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Injector: Split 20:1, 280°C.

Oven Program:
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Initial: 100°C (hold 1 min).

Ramp: 20°C/min to 300°C.[1]

Hold: 300°C for 10 min.

Detection: FID (300°C) or MS (Scan 50-500 amu).

Acceptance Criteria:Trans-isomer > 99.5%; Cis-isomer < 0.1%.

5.2 Biological Extraction (Metabolic Profiling)
For researchers tracking this compound in toxicity studies (microsomes/plasma), lipophilicity

requires aggressive extraction.[1]

Matrix: 100 µL Plasma or Microsomal incubation mix.

Quench/Extract: Add 300 µL cold Acetonitrile (containing internal standard). Vortex 30s.

Centrifuge: 10,000 x g for 10 min at 4°C.

Supernatant: Transfer to glass vial.

Analysis: LC-MS/MS (ESI negative mode is typically poor for this neutral molecule; use APCI

or GC-MS after solvent exchange to Hexane).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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